molecular formula C8H12ClN5O B7970048 [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate

Cat. No.: B7970048
M. Wt: 229.67 g/mol
InChI Key: VFZNJVLWUPPQGS-UHFFFAOYSA-N
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Description

[(1-Phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate (CAS: MFCD27966325) is a heterocyclic amine derivative featuring a phenyl-substituted tetrazole ring linked to a methylamine group, with hydrochloride and hydrate moieties. Its molecular formula is C₈H₉N₅·ClH·H₂O, and it has a molecular weight of 229.70 g/mol . The compound is commercially available with a purity of 95% and is utilized in pharmaceutical and materials science research due to its structural versatility. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability, while the amine group facilitates salt formation, improving solubility and crystallinity .

Properties

IUPAC Name

(1-phenyltetrazol-5-yl)methanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH.H2O/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;;/h1-5H,6,9H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZNJVLWUPPQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via [2+3] Cycloaddition and Subsequent Functionalization

The tetrazole ring is most commonly synthesized via Huisgen-type [2+3] cycloaddition between nitriles and sodium azide. This method, adapted from indole-tetrazole hybrid syntheses, involves:

  • Nitrile Precursor Preparation : A phenyl-substituted acetonitrile derivative (e.g., 2-cyanomethyl-1-phenyl-1H-indole) is treated with phosphorus pentachloride to form the corresponding imidoyl chloride.

  • Cycloaddition : The nitrile undergoes cyclization with sodium azide in refluxing dimethylformamide (DMF), yielding 5-(cyanomethyl)-1-phenyl-1H-tetrazole .

  • Nitrile Reduction : The cyanomethyl group is reduced to aminomethyl using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), producing [(1-phenyl-1H-tetrazol-5-yl)methyl]amine .

Key Reaction Parameters :

StepReagents/ConditionsTime (h)Yield (%)
CycloadditionNaN₃, DMF, 110°C2468
ReductionLiAlH₄, THF, 0°C → RT475

Nucleophilic Amination of Halogenated Intermediates

An alternative route involves halogenated tetrazole intermediates, enabling direct nucleophilic amination:

  • 5-(Chloromethyl)-1-phenyl-1H-tetrazole Synthesis :

    • 1-Phenyl-1H-tetrazole-5-carbaldehyde is reduced with sodium borohydride to the alcohol, followed by chlorination using thionyl chloride (SOCl₂) .

  • Amination :

    • The chloromethyl derivative reacts with aqueous ammonia (28%) in ethanol at 60°C for 12 hours, yielding the primary amine .

Optimization Insights :

  • Excess ammonia (5 eq.) minimizes di- and trialkylamine byproducts.

  • Ethanol as solvent enhances nucleophilicity compared to polar aprotic solvents.

Reductive Amination of Ketone Derivatives

A less conventional but efficient approach utilizes reductive amination:

  • Ketone Synthesis :

    • 1-Phenyl-1H-tetrazole-5-carboxylic acid is converted to the acid chloride (POCl₃, DMF catalytic), then reacted with methylmagnesium bromide to form 5-acetyl-1-phenyl-1H-tetrazole .

  • Reductive Amination :

    • The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by HCl treatment to form the hydrochloride hydrate .

Comparative Efficiency :

MethodOverall Yield (%)Purity (HPLC)
Cycloaddition-Reduction5198.2
Halogenation-Amination6397.5
Reductive Amination4595.8

Hydrochloride Salt Formation and Crystallization

The free amine is converted to its hydrochloride hydrate via:

  • Acid-Base Reaction : Dissolving the amine in anhydrous ether and bubbling hydrogen chloride gas until precipitation completes .

  • Hydration : The crude hydrochloride is recrystallized from ethanol-water (3:1) to yield the hydrate form .

Crystallization Data :

Solvent SystemCrystal MorphologyPurity (%)
Ethanol-WaterNeedles99.1
Acetone-WaterPrisms98.3

Mechanistic and Side-Reaction Analysis

  • Cycloaddition Selectivity : The [2+3] reaction favors 1,5-disubstituted tetrazoles due to the electron-withdrawing phenyl group, which stabilizes the transition state .

  • Reduction Challenges : Over-reduction of the tetrazole ring is avoided by maintaining low temperatures (0–5°C) during LiAlH₄ treatment .

  • Amination Byproducts : Competing SN2 pathways in halogenated intermediates can yield ethylene diamine derivatives unless ammonia is in excess .

Scalability and Industrial Considerations

  • Cost Analysis :

    MethodCost per kg (USD)
    Cycloaddition-Reduction12,400
    Halogenation-Amination9,800
  • Green Chemistry Metrics :

    • Halogenation-Amination has the lowest E-factor (8.2) due to recyclable ethanol solvent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic agents:

ReactantElectrophileProductConditionsYieldReference
Target compoundEthyl chloroacetateEthyl [(1-phenyl-1H-tetrazol-5-yl)methyl]glycinateRT, ethanol, 12 h68–75%
Target compoundBenzoyl chlorideN-[(1-Phenyltetrazolyl)methyl]benzamide0°C, DCM, triethylamine82%

Key findings:

  • Reactions proceed efficiently under mild conditions, leveraging the amine’s nucleophilicity .

  • Electron-withdrawing groups on the electrophile enhance reaction rates .

Condensation Reactions

The amine participates in Schiff base formation and cyclocondensation:

ReactantCarbonyl CompoundProductConditionsYieldReference
Target compoundBenzaldehydeN-[(1-Phenyltetrazolyl)methyl]benzylideneamineReflux, methanol, 6 h78%
Target compound2,3-ButanedioneTetrazolo[1,5-a]pyrazine derivativeAcOH, 80°C, 8 h65%

Key findings:

  • Aromatic aldehydes yield stable Schiff bases due to conjugation with the phenyl group .

  • Cyclocondensation with diketones forms fused heterocycles, useful in medicinal chemistry .

Multicomponent Reactions (MCRs)

The compound serves as an amine component in Ugi and Passerini reactions:

ReactantsAdditional ComponentsProductConditionsYieldReference
Target compound, aldehyde, isocyanide, TMS-azideTetrazolo-peptoid hybridMeOH, RT, 24 h70–85%
Target compound, ketone, Boc-protected amineTetrazole-pyrrolidone conjugateDMF, NaH, 0°C → RT63%

Key findings:

  • Ugi-4CRs tolerate diverse aldehydes and isocyanides, enabling library synthesis .

  • Solid-phase MCRs improve yields (e.g., 85% vs. 70% in liquid phase) .

Coordination Chemistry

The tetrazole ring acts as a ligand for metal ions:

Metal SaltProductApplicationReference
Zn(OTf)₂Zn(II)-tetrazole complexCatalyst for azide-alkyne cycloaddition
CuCl₂Cu(I)-stabilized adductRadical cyclization reactions

Key findings:

  • Zn(II) complexes enhance reaction rates in click chemistry .

  • Dearomatization of the tetrazole ring occurs under acidic conditions, enabling unique reactivity .

Deprotection and Functionalization

The hydrochloride hydrate form facilitates controlled deprotection:

ReactionReagentProductConditionsYieldReference
DeprotectionNaOH (2M)Free [(1-phenyltetrazolyl)methyl]amineRT, 1 h95%
Reductive aminationNaBH₃CN, acetoneN-Isopropyl derivativeMeOH, 4 h88%

Key findings:

  • Mild deprotection conditions preserve the tetrazole ring’s integrity .

  • Reductive amination expands access to secondary amines for drug discovery .

Acid-Base Reactivity

The compound’s hydrochloride form participates in pH-dependent reactions:

ConditionObservationApplicationReference
pH > 8Precipitation of free aminePurification
pH 3–4Stabilization of tetrazole ringAqueous-phase reactions

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Recent studies have indicated that tetrazole derivatives, including those similar to [(1-phenyl-1H-tetrazol-5-yl)methyl]amine, exhibit significant anticonvulsant properties. For instance, novel thiazole derivatives integrated with tetrazole have shown protective effects in seizure models, demonstrating the potential of tetrazole moieties in developing anticonvulsant medications .

Anticancer Properties
Tetrazole derivatives have been explored for their anticancer activities. Research indicates that compounds containing the tetrazole ring display strong selectivity against various cancer cell lines. For example, certain synthesized thiazole-tetrazole hybrids have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects
The compound's role as an inhibitor of amine oxidase has been investigated, which is crucial in inflammatory processes. The substitution of functional groups in tetrazole derivatives has led to the development of new inhibitors targeting inflammation-related diseases .

Synthesis and Characterization

The synthesis of [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate typically involves multicomponent reactions where primary amines react with sodium azide and other reagents to form the desired tetrazole structure. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Corrosion Inhibition
Tetrazoles have been identified as effective corrosion inhibitors for metals, particularly in acidic environments. The presence of the tetrazole ring enhances the compound's ability to adsorb onto metal surfaces, forming a protective layer against corrosion .

Data Summary

Below is a summary table highlighting key findings related to the applications of this compound.

Application AreaKey FindingsReferences
Anticonvulsant ActivitySignificant protective effects in seizure models; structure-activity relationship (SAR) analysis supports efficacy.
Anticancer PropertiesStrong selectivity against A549 cells; promising IC50 values indicating cytotoxicity.
Anti-inflammatory EffectsIdentified as a potent inhibitor of amine oxidase; potential therapeutic applications for inflammatory diseases.
Corrosion InhibitionEffective in preventing metal corrosion in acidic solutions; enhances metal surface protection.

Case Studies

  • Anticonvulsant Research : A study explored various thiazole-tetrazole hybrids, revealing that certain compounds displayed over 90% protection in electroshock seizure tests. The results underscore the importance of structural modifications on pharmacological activity .
  • Cytotoxicity Assessment : Another investigation into novel tetrazole derivatives showed that specific substitutions led to enhanced anticancer activity against multiple cell lines, with some compounds outperforming standard treatments like cisplatin .
  • Corrosion Studies : Research demonstrated that tetrazole-based compounds significantly reduced corrosion rates for aluminum in hydrochloric acid solutions, indicating their practical application in industrial settings .

Mechanism of Action

The mechanism of action of [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate and analogous compounds:

Compound Structural Features Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl-tetrazole core, methylamine group, hydrochloride salt, hydrate 229.70 High solubility, bioisosteric replacement in drug design, potential CO₂ adsorption applications
[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride Cyclohexyl substituent instead of phenyl ~230 (estimated) Increased lipophilicity; applications in hydrophobic drug formulations
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride Propyl linker between tetrazole and amine 163.61 Enhanced conformational flexibility; potential for improved binding in enzyme-active sites
N-Methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride Methyl group directly attached to tetrazole nitrogen 149.58 Simplified structure; reactivity in nucleophilic substitutions
[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride Methoxy-thiazole core instead of tetrazole 180.65 Electron-rich thiazole enhances hydrogen bonding; applications in coordination chemistry
[2-(1H-Tetrazol-5-yl)ethyl]amine hydrochloride Ethyl linker between tetrazole and amine 149.58 Intermediate chain length balances flexibility and rigidity; used in peptide mimetics

Key Comparative Analysis

Substituent Effects: Phenyl vs. Cyclohexyl: The phenyl group in the target compound enables π-π stacking interactions, critical for drug-receptor binding, whereas the cyclohexyl group () increases hydrophobicity, favoring membrane permeability . Methyl vs.

Heterocycle Variations :

  • Tetrazole vs. Thiazole : Tetrazoles (target compound) are bioisosteres for carboxylic acids, offering metabolic stability, whereas thiazoles () provide sulfur-based coordination sites for metal-organic frameworks .

Physicochemical Properties: Solubility: The hydrochloride hydrate form of the target compound enhances aqueous solubility compared to non-hydrated analogs (e.g., ) . Thermal Stability: Phenyltetrazole derivatives generally exhibit higher melting points (~108°C for benzimidazolamine analogs; ) due to aromatic stabilization .

Applications: Pharmaceuticals: The target compound’s amine group facilitates salt formation, critical for ionic drug formulations, whereas ethyl-linked tetrazoles () are used in peptide mimetics .

Research Findings and Data

Spectroscopic Data

  • FT-IR : N-H stretches (~3400 cm⁻¹) and C=N imidazole/tetrazole vibrations (~1640 cm⁻¹) are consistent across amine-tetrazole derivatives () .
  • ¹H-NMR : Aromatic protons (δ 6.85–7.32 ppm) and exchangeable NH₂ peaks (δ ~4.94 ppm) align with benzimidazolamine analogs () .

Biological Activity

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate is a compound belonging to the tetrazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a tetrazole ring, which is known for its ability to form hydrogen bonds and chelate metal ions, contributing to its biological activity. Synthesis typically involves the reaction of phenyl isothiocyanate with sodium azide, followed by alkylation processes.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Tetrazoles have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Certain derivatives inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Activity : These compounds can scavenge free radicals, contributing to cellular protection.

Antimicrobial Activity

A study demonstrated that tetrazole derivatives, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Compound A3216
Compound B6432
This compound168

This data suggests that the compound is particularly effective against S. aureus, indicating potential use in treating infections caused by this pathogen .

Anti-inflammatory Mechanism

Inhibition studies on amine oxidase copper-containing enzyme (AOC3), which plays a role in inflammatory processes, revealed that this compound acts as a tight-binding inhibitor. The compound was found to significantly reduce the enzyme's activity, thus providing insights into its potential therapeutic applications for inflammatory diseases .

Antioxidant Evaluation

The antioxidant capacity of tetrazole derivatives was assessed using the DPPH radical scavenging assay. Results showed that this compound exhibited considerable radical scavenging activity:

Compound% Inhibition at 100 μM
Compound A45
Compound B60
This compound75

This indicates a strong potential for use in formulations aimed at reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial growth.
  • Metal Chelation : The tetrazole moiety can chelate metal ions, which may alter enzyme activities.
  • Radical Scavenging : The structure allows for effective interaction with free radicals, enhancing its antioxidant properties.

Q & A

Basic: What are the recommended methods for synthesizing [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate?

Answer:
Synthesis typically involves reductive amination of 1-phenyl-1H-tetrazole-5-carbaldehyde using sodium cyanoborohydride in methanol, followed by hydrochloride salt formation with HCl gas. The hydrate form is stabilized via recrystallization from aqueous ethanol (1:1 v/v). Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.3 in EtOAc/hexane 3:1) and confirm intermediates via ¹H NMR (e.g., δ 8.5 ppm for tetrazole protons). Elemental analysis should validate the hydrate stoichiometry (theoretical H₂O content: ~8.2%) .

Advanced: How can researchers optimize crystal growth for X-ray diffraction analysis given the compound’s hydrate instability?

Answer:
Use vapor diffusion with acetonitrile/water (4:1 v/v) at 4°C to control crystallization. Implement SHELXT for phase solution and SHELXL for refinement, applying TWIN commands to address non-merohedral twinning common in hydrated salts. Collect data at 100 K with cryoprotection (25% glycerol) to stabilize the lattice. For hydrate verification, monitor O-H stretching vibrations (3400–3200 cm⁻¹) via FTIR and confirm water content via thermogravimetric analysis (TGA; ~8% mass loss at 100–150°C) .

Basic: Which spectroscopic techniques are most effective for characterizing the hydrochloride hydrate form?

Answer:
Combine:

  • FTIR : O-H stretch (~3400 cm⁻¹) for hydrate; C-N stretch (~1030 cm⁻¹) for the amine hydrochloride.
  • ¹³C CP/MAS NMR : Tetrazole C5 resonance at ~155 ppm; methylene CH₂N at ~45 ppm.
  • Elemental analysis : Confirm Cl⁻ content (~18.5%) and H₂O stoichiometry.
  • TGA-DSC : Detect hydrate decomposition (endothermic peak at ~120°C) .

Advanced: How to resolve discrepancies between BET surface area measurements and CO₂ adsorption capacity in functionalized derivatives?

Answer:
If surface area decreases post-functionalization (e.g., from 356 to 203 m²/g) but adsorption increases (e.g., by 64%), analyze chemisorption via temperature-programmed desorption (TPD) and TGA-MS. Use Langmuir-Freundlich models to quantify combined physisorption (surface area-dependent) and chemisorption (amine-CO₂ interaction) contributions. Validate with in situ DRIFTS to identify carbamate formation (N-COO⁻ stretches at 1650–1550 cm⁻¹) .

Advanced: What strategies mitigate tetrazole ring decomposition during catalytic applications?

Answer:

  • Encapsulation : Use mesoporous silica (pore size >4 nm) to stabilize against ring-opening.
  • pH control : Maintain reaction pH >6 with ammonium acetate buffer to prevent acid-catalyzed degradation.
  • Decomposition monitoring : Track via HPLC-MS (diagnostic fragment at m/z 178 for tetrazole degradation) .

Basic: What are the critical storage conditions to maintain hydrate stability?

Answer:
Store under nitrogen at −20°C in sealed containers with desiccant (indicating silica gel). Monitor hydrate loss via Karl Fischer titration (maintain H₂O content at 8.2±0.3%). Avoid freeze-thaw cycles to prevent anhydrous phase formation. For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) .

Advanced: How to computationally model the protonation state’s effect on biological activity?

Answer:
Perform QM/MM simulations (B3LYP/6-31G*) comparing hydrochloride (N1-protonated) and free base (N4-protonated) forms. Validate with experimental pKa measurements (ΔpKa ~2.3 between forms) and docking studies against targets (e.g., ACE2 receptor). Use molecular dynamics (MD) to assess hydration shell stability around the protonated amine .

Advanced: What analytical approaches differentiate isomeric byproducts in nucleophilic substitution reactions?

Answer:

  • 2D NOESY NMR : Crosspeaks between phenyl protons and methylene CH₂N confirm substitution at N1 vs. N2.
  • HRMS/MS : Diagnostic fragments at m/z 121 (C₇H₇N₄⁺) for the desired isomer.
  • X-ray photoelectron spectroscopy (XPS) : N 1s binding energy shifts (~1.2 eV) distinguish protonation sites .

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